molecular formula C12H11NO2 B11897029 3-Ethyl-1-nitronaphthalene

3-Ethyl-1-nitronaphthalene

Cat. No.: B11897029
M. Wt: 201.22 g/mol
InChI Key: CGYWBTUTXWZDSF-UHFFFAOYSA-N
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Description

3-Ethyl-1-nitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds. It is a derivative of naphthalene, where an ethyl group is attached to the third carbon and a nitro group is attached to the first carbon of the naphthalene ring. Nitroaromatic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-nitronaphthalene typically involves the nitration of 3-ethylnaphthalene. The nitration process is an aromatic electrophilic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate, chromic acid.

    Substitution: Nucleophiles like hydroxide ions, alkoxide ions.

Major Products Formed:

    Reduction: 3-Ethyl-1-aminonaphthalene.

    Oxidation: 3-Ethyl-1-naphthoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-1-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-nitronaphthalene primarily involves its interactions with biological molecules through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1-nitronaphthalene is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and physical properties. The ethyl group increases the compound’s hydrophobicity, while the nitro group provides reactivity towards reduction and substitution reactions. This combination of properties makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Biological Activity

3-Ethyl-1-nitronaphthalene is a nitroaromatic compound that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

This compound is characterized by the presence of a nitro group attached to the naphthalene ring, which is known to influence its reactivity and biological interactions. The nitro group often enhances the compound's ability to participate in redox reactions, making it a subject of interest in pharmacological research.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Nitroaromatic compounds are known to generate ROS upon metabolic activation. This can lead to oxidative stress in cells, contributing to cytotoxic effects and apoptosis in cancer cells.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation.
  • DNA Interaction : Nitro compounds can intercalate into DNA, leading to mutations or cell death.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32

Antifungal Activity

In antifungal assays, this compound showed promising results against Candida albicans, with an MIC of 16 µg/mL. This indicates potential for use in treating fungal infections.

Fungal StrainMIC (µg/mL)
Candida albicans16

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Study on Cytotoxicity

A recent study published in the Journal of Environmental Science and Health examined the cytotoxic effects of various nitroaromatic compounds, including this compound. The results indicated that exposure led to significant cell death in lung epithelial cells, attributed to ROS generation and subsequent apoptosis.

Environmental Impact Assessment

Another case study focused on the environmental implications of nitroaromatic compounds. It was found that this compound could persist in soil environments and potentially bioaccumulate in aquatic organisms. This raises concerns regarding its ecological toxicity and necessitates further investigation into its environmental fate.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-ethyl-1-nitronaphthalene

InChI

InChI=1S/C12H11NO2/c1-2-9-7-10-5-3-4-6-11(10)12(8-9)13(14)15/h3-8H,2H2,1H3

InChI Key

CGYWBTUTXWZDSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-]

Origin of Product

United States

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